![molecular formula C13H17ClN2O B1479055 3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one CAS No. 2098104-72-2](/img/structure/B1479055.png)
3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one, also known as 3-chloropiperidin-1-yl-2-(3-pyridyl)propan-1-one, is an organic compound with a molecular formula of C10H13ClNO. It is a member of the piperidine family of compounds and is a derivative of piperidine. 3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one is a white solid at room temperature and has a melting point of approximately 122°C.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Glycine Transporter 1 Inhibitor : A potent and orally available glycine transporter 1 (GlyT1) inhibitor was identified, showcasing the chemical's role in modifying central nervous system properties. This research emphasizes the compound's potential in CNS drug development (Yamamoto et al., 2016).
Crystal Structure Evaluation : Studies such as the one on Rupatadine have involved detailed crystal structure analysis, contributing to our understanding of molecular configurations and interactions, which is vital for drug design and development (Kaur et al., 2013).
Biological Activity and Chemical Synthesis
Development of Novel Compounds : Research into the synthesis of novel compounds like 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide demonstrates the exploration of new therapeutic agents, highlighting the compound's contribution to medicinal chemistry (Li et al., 2015).
Antimicrobial and Antimalarial Agents : The chemical has been involved in synthesizing derivatives with significant antibacterial and antimalarial activities, offering insights into its potential for developing new treatments for infectious diseases (Mendoza et al., 2011).
Chemical Properties and Synthesis Methods
Innovative Synthesis Techniques : Research on synthesizing related compounds, like 3-(pyrrolidin-1-yl)piperidine, showcases advancements in chemical synthesis methods, which are crucial for producing complex molecules efficiently (Smaliy et al., 2011).
Complexation and Adduct Formation : Studies on complexation with metals, such as cadmium, and the formation of adducts with other compounds, reflect the versatile chemical applications of the compound in creating new materials with potential industrial and pharmaceutical uses (Hakimi et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-chloro-1-(2-pyridin-3-ylpiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-7-6-13(17)16-9-2-1-5-12(16)11-4-3-8-15-10-11/h3-4,8,10,12H,1-2,5-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIKHHKCUDCWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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